molecular formula C26H22ClN3O3 B2572770 1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-12-8

1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2572770
CAS No.: 932334-12-8
M. Wt: 459.93
InChI Key: BETXMZUMDPXODD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with methoxy, chloro, and methyl groups. The compound’s unique substitution pattern—particularly the 3-chloro-4-methylphenyl group at position 1 and dual methoxy groups at positions 7 and 8—distinguishes it from related analogs and may enhance its physicochemical or binding properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-5-8-17(11-21(15)27)30-26-19-12-23(32-3)24(33-4)13-22(19)28-14-20(26)25(29-30)16-6-9-18(31-2)10-7-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETXMZUMDPXODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activities, particularly in the context of anticancer and kinase inhibition.

Synthesis

The synthesis of pyrazoloquinoline derivatives typically involves cyclization reactions of appropriate precursors. For this specific compound, methods may include the reaction of substituted phenyl hydrazines with various carbonyl compounds under acidic or basic conditions. The presence of methoxy and chloro substituents plays a crucial role in modulating the electronic properties and biological activity of the resulting compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinolines. The compound has demonstrated inhibitory effects on various cancer cell lines, including breast (MCF-7), pancreatic (PANC-1), and lung cancer cells.

Case Study: MCF-7 Cell Line

In vitro studies have shown that 1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics. The mechanism appears to involve the induction of apoptosis as evidenced by increased caspase-3 activity.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Preliminary data suggest that it may act as a selective inhibitor of certain receptor tyrosine kinases, which are critical in signaling pathways associated with cell proliferation and survival.

Table 1: Inhibition Profile Against Kinases

Kinase TypeIC50 (µM)Remarks
EGFR0.08Potent inhibition observed
VEGFR0.15Moderate inhibition
PDGFR0.20Selective inhibition

The proposed mechanism involves binding to the ATP-binding site of kinases, similar to other small molecule inhibitors. This interaction prevents phosphorylation events critical for signal transduction in cancer cells.

Pharmacological Properties

Solubility and Stability : The compound exhibits moderate solubility in organic solvents but shows stability under physiological conditions, making it a candidate for further development.

Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal off-target effects.

Comparison with Similar Compounds

8-Chloro-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (8k)

  • Substituents : Chloro (position 8), 4-methoxyphenyl (position 2), ketone at position 3.
  • Key Differences : The target compound lacks the ketone group but features additional methoxy groups (positions 7, 8) and a 3-chloro-4-methylphenyl substituent.
  • Synthesis: Compound 8k is synthesized via cyclocondensation of ethyl-4,6-dichloroquinoline-3-carboxylate with 4-methoxyphenylhydrazine .
  • Implications : The ketone in 8k may confer hydrogen-bonding capacity, whereas the target compound’s methoxy groups enhance lipophilicity and steric bulk.

5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline

  • Substituents : 4-Chlorobenzyl (position 5), methoxy groups (positions 7, 8), 4-methoxyphenyl (position 3).
  • Key Differences : The target compound substitutes the 4-chlorobenzyl group with a 3-chloro-4-methylphenyl moiety at position 1, altering electronic and steric profiles .
  • Implications : The 3-chloro-4-methylphenyl group may improve metabolic stability compared to the benzyl group.

Positional Isomers and Core Variations

4-Aryl-4,9H-dihydro-1H-pyrazolo[3,4-b]quinolines

  • Core Structure: Pyrazolo[3,4-b]quinoline (vs. pyrazolo[4,3-c]quinoline in the target).
  • Key Differences: The pyrazolo ring fusion site (positions 3,4-b vs.
  • Synthesis : These isomers are synthesized via multicomponent reactions using L-proline catalysis, differing from the target’s likely cyclocondensation route .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Core Structure: Simple quinoline (vs. pyrazoloquinoline).
  • Key Differences : The absence of the pyrazolo ring reduces rigidity and heteroatom count, which may diminish binding specificity .

Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Relevance (Hypothesized) Reference
Target Compound Pyrazolo[4,3-c]quinoline 3-Chloro-4-methylphenyl (1), 7,8-dimethoxy, 4-methoxyphenyl (3) Enhanced lipophilicity, steric bulk
8k (Pyrazolo[4,3-c]quinolin-3-one) Pyrazolo[4,3-c]quinolinone 8-Chloro, 4-methoxyphenyl (2), ketone (3) Hydrogen-bonding capacity
4k (Quinoline derivative) Quinoline 4-Amino, 4-chlorophenyl (2), 4-methoxyphenyl (3) Reduced heteroatom interaction potential
5-(4-Chlorobenzyl)pyrazoloquinoline Pyrazolo[4,3-c]quinoline 4-Chlorobenzyl (5), 7,8-dimethoxy, 4-methoxyphenyl (3) Potential metabolic instability

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